molecular formula C9H16O4 B1618246 Diethyl methylsuccinate CAS No. 4676-51-1

Diethyl methylsuccinate

Cat. No.: B1618246
CAS No.: 4676-51-1
M. Wt: 188.22 g/mol
InChI Key: XHLXMRJWRKQMCP-UHFFFAOYSA-N
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Description

Diethyl methylsuccinate, also known as diethyl 2-methylbutanedioate, is an organic compound with the chemical formula C9H16O4. It is a colorless liquid that is soluble in various organic solvents such as ethanol, ether, and ester solvents. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methylsuccinate can be synthesized through an esterification reaction. The process involves reacting methylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction can be represented by the following equation:

CH3CH(COOH)2+2C2H5OHCH3CH(COOC2H5)COOC2H5+2H2O\text{CH}_3\text{CH(COOH)}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH(COOC}_2\text{H}_5\text{)}\text{COOC}_2\text{H}_5 + 2 \text{H}_2\text{O} CH3​CH(COOH)2​+2C2​H5​OH→CH3​CH(COOC2​H5​)COOC2​H5​+2H2​O

In industrial production, this reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Diethyl methylsuccinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound derivatives.

    Reduction: It can be reduced to form this compound alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various ester derivatives, alcohols, and other functionalized compounds depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl methylsuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl methylsuccinate exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The specific pathways and targets depend on the context of its application, such as in metabolic studies or synthetic processes .

Comparison with Similar Compounds

Diethyl methylsuccinate can be compared with other similar compounds such as:

    Dimethyl methylsuccinate: Similar in structure but with methyl groups instead of ethyl groups.

    Di-n-propyl methylsuccinate: Contains n-propyl groups instead of ethyl groups.

    Di-n-butyl methylsuccinate: Contains n-butyl groups instead of ethyl groups.

These compounds share similar chemical properties but differ in their physical properties and specific applications. This compound is unique due to its balance of solubility and reactivity, making it a versatile compound in various fields .

Properties

IUPAC Name

diethyl 2-methylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLXMRJWRKQMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871093
Record name Diethyl methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4676-51-1
Record name Diethyl methylsuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4676-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl methylsuccinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl methylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl methylsuccinate
Source European Chemicals Agency (ECHA)
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Record name DIETHYL METHYLSUCCINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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